molecular formula C22H21ClN2O5S B3518141 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-phenylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-phenylglycinamide

Cat. No.: B3518141
M. Wt: 460.9 g/mol
InChI Key: CKDJWRPPUQODCO-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-phenylglycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-phenylglycinamide involves several steps, typically starting with the preparation of the key intermediates. The synthetic route often includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Coupling with the glycinamide derivative: The sulfonyl chloride intermediate is then reacted with a glycinamide derivative under controlled conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-phenylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-phenylglycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-N~2~-phenylglycinamide can be compared with other similar compounds, such as:

    4-Chlorophenyl phenyl sulfone: This compound shares a similar sulfonyl group but differs in its overall structure and properties.

    N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-29-18-10-13-21(30-2)20(14-18)24-22(26)15-25(17-6-4-3-5-7-17)31(27,28)19-11-8-16(23)9-12-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDJWRPPUQODCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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